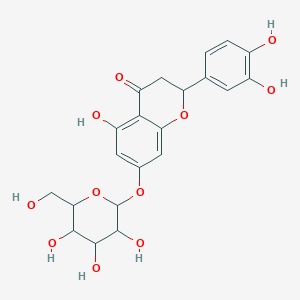

(S)-2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one

Description

Contextualizing Flavonoid Glycosides in Phytochemistry

Flavonoids represent a large and diverse group of phenolic compounds synthesized by plants, forming an integral part of the human diet through fruits, vegetables, and medicinal herbs. nih.govnih.govresearchgate.net Structurally, flavonoids share a common C6-C3-C6 backbone. In nature, they predominantly exist as glycosides, where a flavonoid aglycone (the non-sugar part) is attached to one or more sugar units. researchgate.netmdpi.com This glycosylation is a crucial biochemical modification, as the attachment of a sugar moiety, most commonly at the 3- or 7-position, significantly alters the compound's physical and chemical properties. nih.gov

In the field of phytochemistry, flavonoid glycosides are of significant interest due to their multifaceted roles in plant physiology. They contribute to the pigmentation of flowers and fruits, offer protection against ultraviolet radiation, act as growth regulators, and form a critical part of the plant's defense system against microbial pathogens and herbivores. nih.govresearchgate.netfrontiersin.orgmdpi.com The glycosidic linkage enhances the water solubility and stability of the flavonoid, facilitating its transport and storage within the plant cell. nih.govmdpi.comnih.gov From a research perspective, these compounds are investigated for a wide array of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, making them a major focus of study for their potential health benefits. nih.govresearchgate.netmdpi.com

Rationale for Comprehensive Research on Eriodictyol-7-O-glucoside

Eriodictyol-7-O-glucoside is a specific flavanone (B1672756) glycoside, consisting of the aglycone eriodictyol (B191197) linked to a glucose molecule at the 7-hydroxyl position. cymitquimica.com Its presence has been identified in a variety of plant sources, underscoring its distribution in the plant kingdom.

Table 1: Natural Sources of Eriodictyol-7-O-glucoside

| Plant/Source | Family |

| Dracocephalum rupestre chemfaces.com | Lamiaceae |

| Dracocephalum palmatum mdpi.com | Lamiaceae |

| Viscum coloratum caymanchem.com | Santalaceae |

| Pistachio (Pistacia vera) skins chemfaces.combiocrick.com | Anacardiaceae |

| Coreopsis tinctoria nih.gov | Asteraceae |

| Lemons and other citrus fruits mdpi.comwikipedia.org | Rutaceae |

| Chrysanthemum zawadskii var. latilobum mdpi.com | Asteraceae |

The rationale for dedicated academic research on Eriodictyol-7-O-glucoside is multifaceted, stemming from its distinct chemical properties and significant biological activities documented in numerous studies. A primary advantage of this compound over its aglycone, eriodictyol, is its enhanced water solubility and stability, which facilitates its use in experimental settings. nih.govacs.org

The scientific interest in Eriodictyol-7-O-glucoside is largely driven by its potent biological effects, which have been elucidated through various in vitro and in vivo models. It is recognized as a powerful free radical scavenger and a key contributor to the antioxidant capacity of certain plant extracts, such as those from pistachio skins. chemfaces.comcaymanchem.combiocrick.commedchemexpress.com

A significant area of investigation is its function as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). chemfaces.comacs.orgmedchemexpress.com The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Eriodictyol-7-O-glucoside has been shown to activate this pathway by stabilizing the Nrf2 protein, leading to the expression of various protective antioxidant and detoxification enzymes. chemfaces.com This mechanism is central to many of its observed protective effects.

The compound's potential in metabolic regulation is another key research driver. Studies have identified it as an active component in Coreopsis tinctoria that helps ameliorate lipid disorders. nih.gov Research indicates it can suppress the elevation of triglycerides and protect mitochondrial function in liver cells under metabolic stress. nih.govnih.gov

Furthermore, the biosynthesis of Eriodictyol-7-O-glucoside is an active area of research. nih.govacs.org Metabolic engineering strategies are being developed to enhance its production in microbial systems, which would provide a sustainable supply for further detailed pharmacological investigation. nih.govnih.govacs.org

Table 2: Selected Research Findings on the Biological Activities of Eriodictyol-7-O-glucoside

| Biological Activity | Key Research Finding |

| Neuroprotection | Activation of the Nrf2/ARE pathway is directly associated with its neuroprotective action against oxidative stress-induced ischemic injury. nih.govchemfaces.combiocrick.com In a rat model of focal cerebral ischemia, it significantly reduced brain damage and ameliorated neurological deficits. chemfaces.comcaymanchem.com |

| Cytoprotection | Confers protection against cisplatin-induced toxicity in human renal mesangial cells by activating the Nrf2 pathway, improving cell survival under cisplatin (B142131) exposure. chemfaces.comcaymanchem.comacs.org |

| Antioxidant | Acts as a potent free radical scavenger, scavenging hydroxyl and superoxide (B77818) anion radicals in cell-free assays. caymanchem.commedchemexpress.com It is a major contributor to the antioxidant activity of pistachio skin. chemfaces.combiocrick.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators. cymitquimica.com |

| Metabolic Regulation | Ameliorates lipid disorders by protecting mitochondrial function and suppressing lipogenesis-associated proteins in liver cells. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

38965-51-4 |

|---|---|

Molecular Formula |

C21H22O11 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14?,16-,18-,19+,20-,21+/m1/s1 |

InChI Key |

RAFHNDRXYHOLSH-MMQMLBMASA-N |

Isomeric SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Appearance |

Powder |

melting_point |

215 - 216 °C |

Other CAS No. |

38965-51-4 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Sourcing

Botanical Origins and Identified Plant Species Containing Eriodictyol-7-O-glucoside

This flavonoid has been identified in a diverse array of plant families, highlighting its widespread presence in the plant kingdom.

Eriodictyon californicum, commonly known as Yerba Santa, is a plant native to North America and is recognized as a significant source of eriodictyol (B191197), the aglycone of Eriodictyol-7-O-glucoside. wikipedia.orgnih.gov The plant's leaves contain a variety of flavonoids, with eriodictyol being one of the key constituents responsible for some of its traditional uses. wikipedia.org

Citrus fruits are a well-known dietary source of flavonoids, including glycosides of eriodictyol. In lemons (Citrus limon), a related compound, eriocitrin (B1671051) (eriodictyol 7-O-rutinoside), is particularly abundant in the peel and is also present in the juice. nih.gov The concentration of these compounds can differ between the various parts of the fruit. For instance, after enzymatic hydrolysis, the average amount of the aglycone eriodictyol in lemon juice has been measured at 20 mg per 100 ml of single-strength juice. datapdf.com In a study on lemon cultivars, eriocitrin was found in the seeds of the 'Cuningmeng' variety. nih.gov

Eriodictyol-7-O-glucoside and its derivatives have been isolated from several other plants with histories of use in traditional medicine:

Dracocephalum rupestre : This species has been identified as a source of Eriodictyol-7-O-glucoside. ebi.ac.uk While flavonoids are distributed throughout the plant, some tend to accumulate in specific tissues. For example, in Dracocephalum rupestre, Apigenin-7-O-glucoside is found predominantly in the leaves. nih.gov

Viscum coloratum : This parasitic plant, also known as Korean mistletoe, contains flavanone (B1672756) glycosides in its branches and leaves. caymanchem.com Research has led to the isolation of homoeriodictyol-7-O-β-D-glycoside from this plant. researchgate.net

Coreopsis tinctoria : Known as snow chrysanthemum, the capitula (flower heads) of this plant contain high concentrations of flavonoids. nih.gov Eriodictyol-7-O-β-D-glucopyranoside is one of the main active compounds isolated from the aqueous extract of the flowers. nih.govresearchgate.net

Chrysanthemum zawadskii var. latilobum : From this variety of Chrysanthemum, a related compound, eriodictyol-7-O-β-d-glucuronide, has been isolated. researchgate.net

Sweet Orange (Citrus sinensis) : In the pulp of sweet oranges, Eriodictyol-7-O-glucoside has been quantified at a concentration of 0.50 ± 0.03 mg/100g fresh weight. nih.gov Another related compound, eriocitrin, has been isolated from orange peel, with a concentration of 31.57µg/ml found in an ethyl acetate (B1210297) extract of the peel powder. ijsr.net

Apricot (Prunus armeniaca) : While specific quantitative data for Eriodictyol-7-O-glucoside in different apricot tissues is not readily available, the presence of eriodictyol glycosides in the fruit is known.

Quantitative and Qualitative Distribution Across Plant Tissues and Extracts

The concentration and presence of Eriodictyol-7-O-glucoside and its related compounds are not uniform across the different parts of the host plants. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly used for the qualitative identification and quantitative measurement of these compounds in various plant extracts. nih.govnih.govijsr.netmdpi.comnih.gov

The following tables summarize the available quantitative and qualitative data on the distribution of Eriodictyol-7-O-glucoside and related compounds in different plant tissues.

Quantitative Distribution of Eriodictyol-7-O-glucoside and Related Compounds

| Plant Species | Compound | Plant Part | Concentration |

|---|---|---|---|

| Citrus sinensis (Sweet Orange) | Eriodictyol-7-O-glucoside | Pulp | 0.50 ± 0.03 mg/100g FW nih.gov |

| Citrus sinensis (Sweet Orange) | Eriocitrin (Eriodictyol 7-O-rutinoside) | Peel (Ethyl acetate extract) | 31.57 µg/mL ijsr.net |

Qualitative Distribution of Eriodictyol-7-O-glucoside and Related Compounds

| Plant Species | Compound | Plant Part(s) where found |

|---|---|---|

| Eriodictyon californicum (Yerba Santa) | Eriodictyol (aglycone) | Leaves wikipedia.org |

| Citrus limon (Lemon) | Eriocitrin (Eriodictyol 7-O-rutinoside) | Peel, Pulp, Juice, Seeds nih.govnih.gov |

| Dracocephalum rupestre | Eriodictyol-7-O-glucoside | Aerial parts ebi.ac.uk |

| Viscum coloratum | Homoeriodictyol-7-O-β-D-glycoside | Branches and Leaves caymanchem.comresearchgate.net |

| Coreopsis tinctoria | Eriodictyol-7-O-β-D-glucopyranoside | Capitula (Flower heads) nih.gov |

Biosynthesis of Eriodictyol 7 O Glucoside

Enzymatic Pathways and Key Biosynthetic Intermediates

The biosynthesis of eriodictyol-7-O-glucoside is a multi-step process that begins with the general phenylpropanoid pathway. oup.com The journey starts with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce naringenin (B18129), a key intermediate. oup.com The enzymes involved in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). oup.com

From naringenin, the pathway to eriodictyol (B191197) involves a critical hydroxylation step at the 3'-position of the B-ring, a reaction catalyzed by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase. mdpi.commdpi.com This conversion of naringenin to eriodictyol is a pivotal point in the biosynthesis. mdpi.com

The final and defining step in the formation of eriodictyol-7-O-glucoside is the attachment of a glucose molecule to the 7-hydroxyl group of the eriodictyol aglycone. tandfonline.com This glycosylation reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. tandfonline.com Specifically, flavonoid 7-O-glucosyltransferases (F7GTs) are responsible for this precise modification. acs.orgnih.gov

Key Biosynthetic Intermediates:

| Intermediate | Precursor | Enzyme(s) | Product |

| p-Coumaric acid | L-tyrosine | Tyrosine ammonia-lyase (TAL) | - |

| Coumaroyl-CoA | p-Coumaric acid | 4-coumarate-CoA ligase (4CL) | - |

| Naringenin Chalcone | Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | - |

| Naringenin | Naringenin Chalcone | Chalcone isomerase (CHI) | Eriodictyol |

| Eriodictyol | Naringenin | Flavonoid 3'-hydroxylase (F3'H) | Eriodictyol-7-O-glucoside |

Metabolic Engineering Strategies for Enhanced Production

The natural abundance of eriodictyol-7-O-glucoside can be limited, and its synthesis is often hampered by the low catalytic efficiency of key enzymes. nih.gov To overcome these challenges, metabolic engineering of microorganisms has emerged as a promising strategy for high-yield production. nih.gov These strategies focus on identifying and optimizing the necessary enzymes and genetically regulating the biosynthetic pathway. acs.orgnih.gov

Identification and Characterization of Flavonoid 7-O-Glucosyltransferases

A crucial step in enhancing production is the identification of highly efficient flavonoid 7-O-glucosyltransferases (F7GTs) that can effectively catalyze the final glycosylation step. acs.org Bioinformatics analysis has been instrumental in identifying potential F7GT candidates from various plant species. acs.org For instance, a "top-down" strategy was employed to identify six specific flavonoid 7-O-glucosyltransferases with the unique ability to convert eriodictyol to its 7-O-glucoside derivative. nih.gov

Studies have characterized several F7GTs from different sources, such as Arabidopsis thaliana and citrus species. oup.comtandfonline.com For example, AtGT-2 from Arabidopsis thaliana was found to transfer a glucose molecule to various flavonoids, with eriodictyol being the most effective substrate. tandfonline.com Similarly, research on citrus has identified four novel Cit7GlcTs that exhibit broad catalytic activities towards different flavonoid substrates, including eriodictyol. oup.com These enzymes, belonging to different UGT families, suggest the potential for diverse evolutionary pathways. acs.org

Characterized Flavonoid 7-O-Glucosyltransferases:

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| AtGT-2 | Arabidopsis thaliana | Eriodictyol, Luteolin, Kaempferol, Quercetin (B1663063), Naringenin | Corresponding 7-O-glucosides |

| CgUGT89D30 | Citrus grandis | Eriodictyol, Naringenin, Hesperetin (B1673127), Apigenin | Corresponding 7-O-glucosides |

| CgUGT90A31 | Citrus grandis | Eriodictyol, Naringenin, Hesperetin, Apigenin | Corresponding 7-O-glucosides |

| CgUGT89AK1 | Citrus grandis | Eriodictyol, Naringenin, Hesperetin, Apigenin | Corresponding 7-O-glucosides |

| CgUGT73AC12 | Citrus grandis | Eriodictyol, Naringenin, Hesperetin, Apigenin | Corresponding 7-O-glucosides |

Optimization of Enzyme Catalytic Efficiency

Once identified, the catalytic efficiency of these enzymes can be further optimized. One approach involves creating fusion proteins. For example, two UGTs from Arabidopsis thaliana, AtUGT78D2 and AtUGT78D3, which have different sugar donor specificities, were used to create chimeric proteins. researchgate.net This resulted in fusion proteins with an expanded sugar-donor range and, in some cases, enhanced catalytic efficiencies. researchgate.net

Another strategy involves site-directed mutagenesis. For instance, mutating a single amino acid (Gln85 to Leu) in the glycosyltransferase HtUGT73EW3 significantly enhanced its catalytic activity. acs.org Such modifications can lead to improved utilization of substrates and higher conversion rates.

Genetic Regulation of Biosynthetic Flux

To maximize the production of eriodictyol-7-O-glucoside, it is essential to regulate the flow of metabolites through the biosynthetic pathway. This can be achieved through several genetic manipulations in host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net

One key strategy is to increase the supply of the precursor, UDP-glucose, which acts as the glycosyl donor. acs.org This has been successfully demonstrated by overexpressing the genes pgm (encoding phosphoglucose (B3042753) mutase) and galU (encoding UDP-glucose pyrophosphorylase). acs.orgnih.gov This strategic overexpression shifts the carbon flow from the glycolytic pathway towards the synthesis of this crucial nucleotide sugar. acs.org

Furthermore, fine-tuning the expression levels of the chosen flavonoid 7-O-glucosyltransferase is critical. acs.orgnih.gov This can be accomplished by manipulating the plasmid copy number and the strength of the promoter driving the gene's expression. acs.orgnih.gov For example, precise modulation of the expression of a promising F7GT from Arabidopsis thaliana led to a significant 66.16% increase in eriodictyol-7-O-glucoside production. nih.gov

By combining these metabolic engineering strategies, including enzyme screening, optimization, and genetic regulation, researchers have achieved substantial enhancements in eriodictyol-7-O-glucoside production. One study reported a yield of 1187.36 mg/L with a molar conversion rate of 94.99% in a fermentation process. acs.orgnih.gov In a larger 5 L bioreactor, an even higher production of 2.70 g/L was achieved, demonstrating the potential of these engineered systems for sustainable, high-yield production of valuable flavonoid glycosides. acs.orgnih.gov

Isolation and Purification Methodologies

Extraction Techniques and Optimization Parameters

The initial step in isolating Eriodictyol-7-O-glucoside is its extraction from plant material. The choice of extraction technique and the optimization of its parameters are critical for maximizing the yield and purity of the target compound.

Solvent-based extraction is a common method for isolating Eriodictyol-7-O-glucoside. The selection of the solvent is paramount and is typically guided by the polarity of the compound. Polar solvents are generally preferred for the extraction of flavonoid glycosides like Eriodictyol-7-O-glucoside.

Commonly used solvents include:

Aqueous solutions: Water is an effective solvent for extracting polar compounds. nih.govmdpi.com

Methanol (B129727) and Ethanol (B145695): These alcohols, often used in aqueous mixtures (e.g., 70% ethanol or 80% methanol), are highly effective at dissolving polar glycosides while minimizing the co-extraction of undesirable compounds. mdpi.com One patented method utilizes 70% ethanol for sequential extraction, yielding a crude extract of 12-15% w/w.

Ethyl Acetate (B1210297): This solvent is also employed in the extraction process. ijirset.com For instance, after an initial defatting step with n-hexane, orange peel residue can be extracted with ethyl acetate. ijirset.com

The efficiency of solvent extraction is influenced by several factors, including the solid-to-liquid ratio, extraction time, and temperature. For example, a study on a related compound, apigenin-7-O-glucoside, identified optimal ultrasound-assisted extraction conditions as a solid/liquid ratio of 1:20, an extraction time of 35 minutes, and a temperature of 50°C. mdpi.com

Table 1: Comparison of Solvents for Eriodictyol-7-O-glucoside Extraction

| Solvent System | Target Compound(s) | Plant Source | Key Findings | Reference |

| Water | Eriodictyol-7-O-glucoside and other phenolic compounds | Coreopsis tinctoria Nutt. | Aqueous extract demonstrated significant lipid-lowering and antioxidant effects. | nih.gov |

| 70% Ethanol | Eriodictyol-7-O-glucoside | Higher plants | Patented method achieving a crude yield of 12-15% w/w. | |

| Ethyl Acetate | Eriocitrin (B1671051) (Eriodictyol 7-O-rutinoside) | Citrus sinensis (Orange) peel | Used for extraction after defatting with n-hexane. | ijirset.com |

| Methanol/Water mixtures | Various flavonoids and phenolic acids | Origanum species | Effective for isolating a wide range of polar compounds. | mdpi.com |

Following extraction, the crude extract is typically concentrated using techniques like rotary evaporation under reduced pressure at temperatures between 40-50°C. This process removes the solvent, resulting in a viscous residue that is ready for further purification.

Enzymatic hydrolysis can be a critical step in the isolation of flavonoids. google.com This process involves the use of enzymes to break the glycosidic bonds, releasing the aglycone form of the flavonoid. For instance, flavonoid glycoside-splitting enzymes can be used to convert flavonoid glycosides into their corresponding aglycones. google.com This reaction is typically carried out in an aqueous solution at a pH of approximately 4 to 5 and at room temperature, although a range of 10 to 60°C is permissible. google.com

In the context of Eriodictyol-7-O-glucoside, while direct enzymatic hydrolysis for its release is not extensively detailed in the provided sources, the hydrolysis of a related compound, eriodictyol-5-O-beta-d-glucopyranoside, using beta-d-glucosidase to yield the aglycone (2R)- and (2S)-eriodictyol has been reported. nih.gov This demonstrates the principle of using enzymes to cleave glycosidic linkages in flavonoid glucosides. It is important to note that enzymatic hydrolysis is often preferred over acid hydrolysis, as the latter can lead to the formation of numerous by-products and tarry materials, making the isolation of the target compound difficult. google.com

Advanced extraction technologies offer several advantages over conventional methods, including higher efficiency and reduced solvent consumption.

Pressurized Hot Water Extraction (PHWE): This technique utilizes water at elevated temperatures (subcritical water) and pressures to extract compounds. A study on lemon peel demonstrated the use of PHWE at temperatures ranging from 40 to 200°C. oup.com While this study focused on eriocitrin and hesperidin (B1673128), it highlights the potential of PHWE for extracting related flavonoid glycosides. oup.com

Reflux Extraction: This method involves heating the plant material with a solvent and condensing the vapors back into the extraction vessel. An aqueous extract of Coreopsis tinctoria Nutt. was obtained by heating the powdered plant material with distilled water at 98°C for 3 hours using reflux extraction. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to enhance the extraction process. For a similar compound, apigenin-7-O-glucoside, UAE was optimized with a power of 350 W, leading to a significant yield. mdpi.com

Table 2: Advanced Extraction Methods for Flavonoid Glycosides

| Extraction Technology | Compound of Interest | Plant Source | Optimized Parameters | Key Outcome | Reference |

| Pressurized Hot Water Extraction | Eriocitrin, Hesperidin | Lemon Peel | Temperature: 40-200°C, Time: 5-30 min | Evaluated effects on total phenolic and flavonoid content. | oup.com |

| Reflux Extraction | Eriodictyol-7-O-β-D glucopyranoside | Coreopsis tinctoria Nutt. | Temperature: 98°C, Time: 3 hours | Successful extraction of the target compound in an aqueous medium. | nih.gov |

| Ultrasound-Assisted Extraction | Apigenin-7-O-glucoside | Chrysanthemum morifolium | Power: 350 W, Time: 35 min, Temp: 50°C | Achieved a high content of the target compound (16.04 mg/g). | mdpi.com |

Chromatographic Purification Protocols

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for separating Eriodictyol-7-O-glucoside from this complex matrix to achieve high purity.

Preparative HPLC is a powerful technique for isolating and purifying specific compounds from a mixture in larger quantities. It is widely used for the purification of Eriodictyol-7-O-glucoside and related flavonoids. nih.govmdpi.com

The process typically involves a reversed-phase column, such as a C18 column. nih.govmdpi.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., 0.1% formic acid) added to improve peak shape and separation. nih.govmdpi.com The compound is detected using a UV detector, with the monitoring wavelength set to around 280 nm for flavonoids. nih.gov

For example, Eriodictyol-7-O-β-D glucopyranoside was purified from a snow chrysanthemum aqueous extract using preparative HPLC with a YMC-Pack ODS-A column. nih.gov Another study reported the purification of apigenin-7-O-glucoside using a Venusil ASB C18 column. mdpi.com Purity levels of over 98% or even ≥99% can be achieved with this method. indofinechemical.com

Column chromatography is another fundamental technique for the purification of Eriodictyol-7-O-glucoside. Various stationary phases can be employed:

Polyamide Resin Chromatography: This method is effective for the initial purification of flavonoid glycosides. In one study, a crude extract was loaded onto a polyamide resin column and eluted with a gradient of 30% to 70% ethanol. The fraction containing Eriodictyol-7-O-glucoside eluted with 70% ethanol, achieving a purity of 85-90%.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used as a subsequent purification step. The 85-90% pure fraction from the polyamide column was further purified on a Sephadex LH-20 column using 50% methanol as the eluent, resulting in a final purity of over 95%.

Silica Gel Column Chromatography: This technique is also utilized for the separation of flavonoid glycosides. ijirset.comgoogle.com

In some cases, a combination of these column chromatography techniques is used to achieve the desired level of purity.

Advanced Analytical Characterization of Eriodictyol 7 O Glucoside

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and electronic properties of Eriodictyol-7-O-glucoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Eriodictyol-7-O-glucoside. diva-portal.org One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide through-bond and through-space correlations, allowing for the precise placement of protons and carbons within the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the molecule. Key signals for Eriodictyol-7-O-glucoside include a doublet of doublets for H-2, which is characteristic of the flavanone (B1672756) structure, and signals for the aromatic protons on the A and B rings. mdpi.com The anomeric proton of the glucose moiety typically appears as a doublet, with its chemical shift and coupling constant confirming the β-configuration of the glycosidic linkage. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, and the carbons of the glucose unit are all identifiable. The position of the glycosidic linkage at the 7-hydroxyl group is confirmed by the downfield shift of the C-7 signal compared to the aglycone, eriodictyol (B191197). nih.govnih.gov

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments. diva-portal.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations. These experiments are instrumental in connecting the glucose unit to the C-7 position of the eriodictyol aglycone. diva-portal.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Eriodictyol-7-O-glucoside

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2 | 5.25 (dd) mdpi.com | 79.0 |

| 3a | 3.03 (dd) mdpi.com | 43.0 |

| 3b | 2.66 (dd) mdpi.com | |

| 4 | 197.0 | |

| 5 | 163.0 | |

| 6 | 6.08 (s) mdpi.com | 96.0 |

| 7 | 165.0 | |

| 8 | 6.10 (s) mdpi.com | 95.0 |

| 9 | 163.0 | |

| 10 | 103.0 | |

| 1' | 131.0 | |

| 2' | 6.83 (s) mdpi.com | 114.0 |

| 5' | 6.68 (d) mdpi.com | 115.0 |

| 6' | 6.71 (d) mdpi.com | 118.0 |

| 1'' | 4.97 (d) mdpi.com | 100.0 |

| 2'' | 3.38 (overlapped) mdpi.com | 73.0 |

| 3'' | 3.40 (overlapped) mdpi.com | 76.0 |

| 4'' | 3.50 (br t) mdpi.com | 70.0 |

| 5'' | 3.93 (br d) mdpi.com | 77.0 |

| 6'' | 61.0 | |

| Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a compilation from literature values. mdpi.com |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to its chromophoric system. For flavanones like Eriodictyol-7-O-glucoside, the UV spectrum typically shows two main absorption bands. uc.pt Band I, appearing at a longer wavelength, is associated with the B-ring cinnamoyl system, while Band II, at a shorter wavelength, corresponds to the A-ring benzoyl system.

The UV spectrum of Eriodictyol-7-O-glucoside in methanol (B129727) typically exhibits a maximum absorption (λmax) at approximately 283 nm to 289 nm. uc.ptcaymanchem.comcaymanchem.com The glycosylation at the 7-position can cause a slight shift in the absorption maxima compared to its aglycone, eriodictyol. This technique is useful for the initial identification and quantification of flavanones in various samples.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of Eriodictyol-7-O-glucoside through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides. In ESI-MS, Eriodictyol-7-O-glucoside is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. capes.gov.brresearchgate.net The exact mass measurement of these ions provides the elemental composition of the molecule. nih.gov For Eriodictyol-7-O-glucoside (C21H22O11), the expected monoisotopic mass is approximately 450.1162 g/mol . nih.gov

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides detailed structural information by fragmenting the precursor ion. capes.gov.brresearchgate.net A characteristic fragmentation pattern for Eriodictyol-7-O-glucoside involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This leads to the formation of a prominent product ion corresponding to the protonated or deprotonated aglycone, eriodictyol, at m/z 289 in positive mode or m/z 287 in negative mode. nih.govresearchgate.net Further fragmentation of the aglycone can occur, providing additional structural confirmation. researchgate.net For instance, retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavanones. researchgate.net

The coupling of a quadrupole analyzer with a time-of-flight (TOF) mass analyzer (Q-TOF MS) offers high resolution and mass accuracy. mdpi.comnih.gov This is particularly valuable for the analysis of complex mixtures, such as plant extracts, where it allows for the differentiation of compounds with very similar masses. nih.gov UPLC-Q-TOF-MS/MS enables the rapid identification of compounds like Eriodictyol-7-O-glucoside by providing accurate mass measurements for both the precursor and product ions, along with their retention times. mdpi.commassbank.euresearchgate.net

Interactive Data Table: Key Mass Spectrometry Fragments of Eriodictyol-7-O-glucoside

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Description |

| Positive | 451 [M+H]⁺ nih.gov | 289 nih.gov | [Eriodictyol + H]⁺ (Loss of glucose) |

| Negative | 449 [M-H]⁻ nih.gov | 287 nih.gov | [Eriodictyol - H]⁻ (Loss of glucose) |

| Negative | 449 [M-H]⁻ ekb.eg | 179 ekb.eg | Fragment from RDA cleavage |

| Negative | 449 [M-H]⁻ ekb.eg | 269 nih.gov | Further fragmentation |

Chromatographic-Mass Spectrometric Coupling (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the definitive identification and purity assessment of Eriodictyol-7-O-glucoside. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and specific detection provided by mass spectrometry (MS). LC-MS is frequently employed for the analysis of complex mixtures, such as plant extracts, enabling the unambiguous identification of Eriodictyol-7-O-glucoside even in the presence of structurally related compounds. ekb.egmdpi.com

The typical LC-MS workflow involves introducing a sample into the LC system, where it is separated on a chromatographic column. The eluted compounds are then ionized, most commonly using an electrospray ionization (ESI) source, before entering the mass spectrometer for detection and fragmentation analysis (MS/MS). capes.gov.brresearchgate.net

Detailed research findings demonstrate the utility of LC-MS for characterizing Eriodictyol-7-O-glucoside in various matrices. For instance, it has been used to identify the compound in the leaves of Holoptelea integrifolia, in wild and cultivated grapes (Vitis amurensis), and in Chrysanthemum morifolium. ekb.egnih.govresearchgate.net The technique is also crucial for confirming the purity of the compound after isolation and purification procedures. nih.gov

Liquid Chromatography Parameters

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for Eriodictyol-7-O-glucoside. nih.gov A C18 column is typically used, with a gradient elution system composed of water and an organic solvent, usually acetonitrile (B52724) or methanol. To improve peak shape and ionization efficiency, the mobile phases are often acidified with a small amount of formic acid (e.g., 0.1%). phcog.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatographic System | HPLC, UPLC | ekb.eg |

| Column | Reverse-phase C18 | phcog.com |

| Mobile Phase A | Water with 0.1% Formic Acid | phcog.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | phcog.com |

| Elution Mode | Gradient | nih.gov |

| UV Detection Wavelength | ~280 nm |

Mass Spectrometry for Identity Confirmation

Mass spectrometry provides the molecular weight and structural information necessary for unequivocal identification. Eriodictyol-7-O-glucoside (C₂₁H₂₂O₁₁) has a molecular weight of approximately 450.4 g/mol . nih.gov

In ESI-MS analysis, the compound is typically detected in both positive and negative ion modes:

Positive Ion Mode [M+H]⁺: The protonated molecule is observed at a mass-to-charge ratio (m/z) of approximately 451. massbank.eu

Negative Ion Mode [M-H]⁻: The deprotonated molecule is observed at an m/z of approximately 449. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. The most significant fragmentation pathway involves the cleavage of the O-glycosidic bond. researchgate.net This results in the neutral loss of the glucose moiety (162 Da) and the formation of an ion corresponding to the aglycone, eriodictyol.

Key fragmentation patterns include:

In positive ion mode ([M+H]⁺ at m/z 451): A major product ion is observed at m/z 289, which corresponds to the protonated eriodictyol aglycone ([M+H-162]⁺). nih.govmassbank.eu

In negative ion mode ([M-H]⁻ at m/z 449): A major product ion is observed at m/z 287, corresponding to the deprotonated eriodictyol aglycone ([M-H-162]⁻). researchgate.netnih.gov Further fragmentation of the eriodictyol aglycone ion can also occur, providing additional structural confirmation. researchgate.net

| Ion Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity | Reference |

|---|---|---|---|---|

| Positive (ESI+) | 451.12 | 289.07 | [Eriodictyol + H]⁺ | nih.govmassbank.eu |

| Negative (ESI-) | 449.10 | 287.05 | [Eriodictyol - H]⁻ | nih.govresearchgate.netnih.gov |

This combination of chromatographic retention time and specific mass spectrometric fragmentation patterns allows for the highly confident identification and purity confirmation of Eriodictyol-7-O-glucoside in diverse and complex samples. saas.sh.cncore.ac.uk

Mechanistic Investigations of Biological Activities

Neuroprotective Efficacy and Associated Molecular Pathways

Eriodictyol-7-O-glucoside (E7G) has demonstrated significant neuroprotective effects, which are largely attributed to its ability to modulate key cellular signaling pathways involved in the response to oxidative stress and ischemic injury. nih.govnih.gov

Eriodictyol-7-O-glucoside is a known activator of the Nuclear Factor E2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govchemfaces.combiocrick.com This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov E7G promotes the nuclear translocation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including those for phase II detoxifying enzymes and antioxidant proteins. nih.govnih.gov

Studies have shown that E7G stabilizes Nrf2 by delaying its degradation, which results in the accumulation of Nrf2 protein and subsequent activation of the Nrf2-dependent protective response. chemfaces.com This activation of the Nrf2/ARE pathway is directly linked to the neuroprotective effects of E7G against oxidative stress-induced ischemic injury. nih.govchemfaces.com The protective effects of E7G are diminished when Nrf2 expression is knocked down, confirming the central role of this pathway. nih.govchemfaces.com

In vitro studies using primary cultured astrocytes have shown that Eriodictyol-7-O-glucoside provides protection against oxidative insults induced by oxygen and glucose deprivation (OGD). nih.govchemfaces.com Astrocytes are crucial for neuronal health and function, and protecting them from oxidative stress is a key aspect of neuroprotection. Treatment with E7G increased the nuclear localization of Nrf2 and induced the expression of Nrf2/ARE-dependent genes in these cells. nih.gov This cellular response helps to mitigate the damaging effects of oxidative stress. The neuroprotective effect of E7G in these models is dependent on the Nrf2 pathway, as its knockdown abolishes the observed protection. nih.govchemfaces.com

The neuroprotective effects of Eriodictyol-7-O-glucoside have been confirmed in in vivo models of cerebral ischemic injury. In a rat model of focal cerebral ischemia created by middle cerebral artery occlusion (MCAO), administration of E7G significantly reduced the volume of brain infarction and improved neurological deficits. nih.govchemfaces.comcaymanchem.com These findings demonstrate that the activation of Nrf2/ARE signaling by E7G translates to tangible neuroprotective outcomes in a living organism, suggesting its potential as a therapeutic agent for conditions like stroke. nih.govchemfaces.com

Antioxidant Properties and Cellular Defense Systems

Direct Radical Scavenging Activity of Eriodictyol-7-O-glucoside

| Radical Species | Assay | Finding | Reference |

|---|---|---|---|

| DPPH | DPPH Assay | Potent scavenging activity | nih.govanalis.com.my |

| Hydroxyl Radical | Cell-free assay | IC50 = 0.28 mM | caymanchem.combiochempartner.com |

| Superoxide (B77818) Anion Radical | Cell-free assay | IC50 = 0.3 mM | caymanchem.combiochempartner.com |

In addition to its direct radical scavenging, Eriodictyol-7-O-glucoside enhances the body's own antioxidant defense systems. chemfaces.com As detailed in section 6.1.1, E7G activates the Nrf2/ARE signaling pathway. nih.gov This leads to the increased expression of a variety of endogenous antioxidant enzymes and cytoprotective proteins. nih.govnih.gov By bolstering these intrinsic defenses, E7G provides a more sustained and robust protection against oxidative damage compared to direct scavenging alone. chemfaces.com

Anti-inflammatory Modulations

Eriodictyol-7-O-glucoside and its aglycone, eriodictyol (B191197), are known to modulate key pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) cascades. nih.govfrontiersin.org The NF-κB signaling pathway is a critical regulator of cellular inflammatory responses and plays a significant role in cancer development. frontiersin.org Research on eriodictyol has shown that it can block the MAPK/NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. frontiersin.org This inhibition prevents the activation of downstream inflammatory processes. frontiersin.orgherbalanalysis.co.uk Further studies on eriodictyol have illustrated its ability to suppress the PI3K/Akt/NF-κB pathway, which is aberrantly upregulated in various cancers. frontiersin.org Eriodictyol treatment has been observed to downregulate the phosphorylation of key proteins in this pathway, including PI3K, Akt, IκBα, and NF-κB. frontiersin.org While much of the detailed pathway analysis has been conducted on eriodictyol, these findings provide a strong mechanistic basis for the anti-inflammatory effects attributed to its glycoside form. nih.govfrontiersin.org

By intervening in pro-inflammatory signaling, Eriodictyol-7-O-glucoside effectively regulates the expression of various inflammatory mediators. researchgate.netmdpi.com Studies have demonstrated that key compounds from Chrysanthemum morifolium, including Eriodictyol-7-O-glucoside, can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6). researchgate.net The compound also suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) in macrophage cells. researchgate.net Research on the aglycone, eriodictyol, further supports these findings, showing a reduction in the production of NO, tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β in LPS-activated macrophage cells. frontiersin.orgresearchgate.net This downregulation of pro-inflammatory cytokines and enzymes is a direct consequence of the inhibition of pathways like MAPK and NF-κB. frontiersin.orgmdpi.com

Hepatoprotective Functions and Lipid Metabolism Regulation

Eriodictyol-7-O-glucoside exhibits potent hepatoprotective properties by shielding liver cells from oxidative damage. nih.govnih.gov In vitro studies using human hepatocarcinoma (HepG2) cells exposed to free fatty acids (FFAs) to mimic lipid-induced stress have shown that the compound significantly reduces intracellular reactive oxygen species (ROS) generation. nih.govmdpi.com The accumulation of ROS can lead to lipid peroxidation, which damages cellular membranes. nih.gov Eriodictyol-7-O-glucoside was found to inhibit this FFA-induced lipid peroxidation. nih.govresearchgate.net This antioxidant activity helps maintain the integrity of hepatocytes under oxidative stress conditions, highlighting its potential as a hepatoprotective agent. nih.govsemanticscholar.org

In addition to its antioxidant effects, Eriodictyol-7-O-glucoside actively suppresses hepatic lipogenesis, the process of synthesizing fatty acids in the liver. nih.govnih.gov In FFA-treated HepG2 cells, which serve as a model for cellular steatosis, the compound was shown to significantly reduce lipid accumulation and triglyceride levels. nih.gov Mechanistically, Eriodictyol-7-O-glucoside markedly downregulates the protein expression levels of key enzymes involved in fat synthesis. nih.gov These include Fatty Acid Synthase (FAS), a critical enzyme that catalyzes the final steps in de novo fatty acid synthesis, and Endoplasmic Reticulum-associated protein 57 (ERp57), which is upregulated during FFA-induced cellular steatosis. nih.gov By suppressing the expression of FAS and ERp57, Eriodictyol-7-O-glucoside may prevent de novo lipogenesis in hepatocytes. nih.gov

Research Findings on Eriodictyol-7-O-glucoside

The following tables summarize the key experimental findings regarding the biological activities of Eriodictyol-7-O-glucoside in vitro.

Table 1: Effects on Mitochondrial Function and Hepatoprotection in FFA-Treated HepG2 Cells

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Intracellular ROS | Significantly suppressed FFA-induced increase in ROS generation. | Protection against oxidative damage. | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Attenuated the FFA-induced decrease in ΔΨm. | Preservation of mitochondrial integrity. | nih.gov |

| Intracellular ATP Levels | Counteracted the FFA-induced decrease in ATP levels. | Maintenance of cellular energy supply. | nih.gov |

| Lipid Peroxidation | Inhibited lipid peroxidation following FFA treatment. | Protection of cell membrane integrity. | nih.gov |

Table 2: Effects on Inflammatory Mediators and Lipogenesis Proteins

| Target | Cell Model | Effect of Treatment | Implication | Source |

|---|---|---|---|---|

| FAS (Fatty Acid Synthase) | HepG2 Cells | Markedly attenuated FFA-induced upregulation. | Suppression of hepatic lipogenesis. | nih.gov |

| ERp57 | HepG2 Cells | Markedly attenuated FFA-induced upregulation. | Suppression of hepatic lipogenesis. | nih.gov |

| Nitric Oxide (NO) | Macrophages | Significantly reduced production. | Anti-inflammatory modulation. | researchgate.net |

| IL-6 | Macrophages | Significantly reduced production. | Anti-inflammatory modulation. | researchgate.net |

| iNOS (mRNA) | Macrophages | Suppressed expression. | Regulation of inflammatory mediators. | researchgate.net |

| IL-1β (mRNA) | Macrophages | Suppressed expression. | Regulation of inflammatory mediators. | researchgate.net |

Amelioration of Lipid Disorders (In Vivo and In Vitro Models)

Eriodictyol-7-O-glucoside, a flavanone (B1672756) glycoside, has demonstrated potential in managing lipid disorders through various mechanisms, as observed in both in vivo and in vitro studies. Research has identified it as a principal active compound in Coreopsis tinctoria (snow chrysanthemum), a plant known for its antihyperlipidemic effects. nih.govnih.gov

In an in vivo model, aqueous extracts of snow chrysanthemum, containing Eriodictyol-7-O-glucoside as a main component, were shown to significantly lower serum lipid levels and reduce oxidative stress. nih.govnih.gov

In vitro investigations using human HepG2 hepatocellular carcinoma cells exposed to free fatty acids (FFAs) to mimic lipid overload have further elucidated the compound's mechanisms. Eriodictyol-7-O-glucoside significantly suppresses the elevation of triglyceride levels and inhibits lipid peroxidation in these cells. nih.govnih.gov This action is crucial as lipid peroxidation is a key factor in the progression of atherosclerosis.

The compound also exerts protective effects on mitochondria, which are vital for cellular energy and metabolism. It has been shown to significantly decrease intracellular reactive oxygen species (ROS), improve the mitochondrial membrane potential, and increase adenosine (B11128) triphosphate (ATP) levels in FFA-treated HepG2 cells. nih.govnih.gov By protecting mitochondrial function, Eriodictyol-7-O-glucoside helps to ameliorate hepatic lipid accumulation. nih.gov

Furthermore, Eriodictyol-7-O-glucoside influences the pathways of fat synthesis. It markedly suppresses the protein expression of fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis, and disulfide-isomerase A3 precursor (ERp57), which is upregulated during cellular steatosis. nih.gov This suppression of lipogenesis presents another pathway through which it exerts its lipid-lowering effects. nih.govnih.gov

Table 1: Effects of Eriodictyol-7-O-glucoside on Lipid Metabolism

| Model/System | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| In Vivo (Mouse Model) | Reduced serum lipid levels | Part of an aqueous extract that reduced hyperlipidemia and oxidative stress. | nih.govnih.gov |

| In Vitro (HepG2 Cells) | Suppressed triglyceride elevation | Direct inhibition of lipid accumulation. | nih.gov |

| In Vitro (HepG2 Cells) | Inhibited lipid peroxidation | Antioxidant properties, scavenging of free radicals. | nih.govnih.gov |

| In Vitro (HepG2 Cells) | Protected mitochondrial function | Reduced intracellular ROS, improved mitochondrial membrane potential and ATP levels. | nih.govnih.gov |

| In Vitro (HepG2 Cells) | Suppressed lipogenesis | Downregulated the expression of Fatty Acid Synthase (FAS) and ERp57. | nih.gov |

Renoprotective Mechanisms

Eriodictyol-7-O-glucoside has been identified as a compound with significant kidney-protective (renoprotective) properties. Its mechanisms are primarily linked to its potent antioxidant activities and its ability to modulate key cellular defense pathways against stress and toxicity.

Mitigation of Cisplatin-Induced Nephrotoxicity

Cisplatin (B142131) is a widely used and effective chemotherapy agent, but its use is often limited by its severe side effect of nephrotoxicity (kidney damage). Eriodictyol-7-O-glucoside has been shown to confer protection against this specific type of injury. In studies involving a human renal mesangial cell line (HRMC), co-treatment with Eriodictyol-7-O-glucoside significantly improved cell survival when the cells were exposed to cisplatin. caymanchem.com This protective effect was observed in normal kidney cells but not in certain cancer cell lines, such as A549 lung and MDA-MB-231 breast cancer cells, suggesting a targeted protective action on renal tissue. caymanchem.com

Cellular Pathways Involved in Renal Cell Protection (In Vitro, e.g., Human Renal Mesangial Cells)

The primary mechanism behind the renoprotective effects of Eriodictyol-7-O-glucoside is its function as a novel activator of the Nuclear factor E2-related factor 2 (Nrf2). caymanchem.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as the Nrf2/Antioxidant Response Element (ARE) pathway.

In vitro studies on human renal mesangial cells (HRMC) have demonstrated that Eriodictyol-7-O-glucoside activates this Nrf2 signaling pathway. caymanchem.com It works by stabilizing the Nrf2 protein and delaying its degradation. This leads to an accumulation of Nrf2 in the cell, which in turn triggers a robust, Nrf2-dependent protective response. This activation of the Nrf2/ARE pathway is directly associated with the compound's ability to protect against cisplatin-induced toxicity and oxidative stress-induced injury. caymanchem.com The feasibility of using natural compounds like Eriodictyol-7-O-glucoside that target Nrf2 is seen as a promising therapeutic approach to lessen the side effects of cisplatin in normal cells. caymanchem.com

Table 2: Renoprotective Mechanisms of Eriodictyol-7-O-glucoside

| Model/System | Protective Effect | Cellular Pathway | Key Findings | Reference |

|---|---|---|---|---|

| Human Renal Mesangial Cells (HRMC) | Mitigation of Cisplatin-induced toxicity | Nrf2/ARE Pathway Activation | Improved cell survival under cisplatin exposure. | caymanchem.com |

| Human Renal Mesangial Cells (HRMC) | Cellular Protection | Nrf2 Stabilization | Delays Nrf2 degradation, leading to its accumulation and activation of protective responses. | caymanchem.com |

Potential for Antitumor Activity (Pre-clinical Investigations Only)

Pre-clinical research into the direct antitumor activity of Eriodictyol-7-O-glucoside is limited. Most studies on anticancer effects have focused on its aglycone (the non-sugar part), Eriodictyol. However, the properties of Eriodictyol-7-O-glucoside in protecting normal cells from chemotherapy suggest a role in adjuvant cancer therapy. One study noted that while it protects human renal mesangial cells from cisplatin-induced toxicity, it does not extend this protective effect to A549 lung or MDA-MB-231 breast cancer cells, indicating it does not interfere with the cytotoxic action of the chemotherapeutic on these cancer cells. caymanchem.com

Induction of Apoptotic Pathways

There is currently no direct evidence from the reviewed studies to suggest that Eriodictyol-7-O-glucoside induces apoptosis in tumor cells. Its documented role in this context is protective, where it has been shown to reduce apoptosis in normal cells, such as human renal mesangial cells, when they are exposed to toxins like cisplatin. caymanchem.com

Cell Cycle Regulation Mechanisms (e.g., G2/M phase arrest)

The available scientific literature does not provide direct evidence that Eriodictyol-7-O-glucoside causes cell cycle arrest in tumor cells. Studies detailing such mechanisms, including G2/M phase arrest, have been reported for the aglycone, Eriodictyol, rather than for Eriodictyol-7-O-glucoside itself.

Modulation of Oncogenic Signaling (e.g., PI3K/Akt/mTOR Pathway)

Eriodictyol-7-O-glucoside and its aglycone, eriodictyol, have been investigated for their capacity to interfere with crucial signaling pathways that drive cancer progression. While much of the research on direct inhibition of the PI3K/Akt/mTOR pathway focuses on the aglycone, eriodictyol, studies on Eriodictyol-7-O-glucoside highlight its role in modulating related cellular defense pathways that can influence oncogenic processes.

Research has identified Eriodictyol-7-O-glucoside as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). chemfaces.com The Nrf2/Antioxidant Response Element (Nrf2/ARE) pathway is a critical mechanism for cellular protection against oxidative stress. nih.gov Eriodictyol-7-O-glucoside activates this pathway by stabilizing the Nrf2 protein, which leads to its accumulation and the subsequent activation of Nrf2-dependent protective genes. chemfaces.com This mechanism is central to its observed protective effects against cisplatin-induced toxicity in human renal mesangial cells. chemfaces.comcaymanchem.com Specifically, co-treatment with Eriodictyol-7-O-glucoside significantly improved cell survival under cisplatin exposure, an effect that was nullified when Nrf2 expression was silenced. chemfaces.com While this activity is primarily cytoprotective, the Nrf2 pathway's role in cancer is complex, as it can also be exploited by tumor cells to enhance their survival.

Conversely, extensive research has demonstrated that the aglycone, Eriodictyol , directly inhibits the PI3K/Akt/mTOR signaling cascade, a central pathway that regulates cell proliferation, growth, survival, and death. ajol.info Dysregulation of this pathway is a common feature in many cancers. ajol.info Studies on human glioma cells have shown that eriodictyol's anti-cancer effects, including the induction of apoptosis and autophagy, are mediated through the inhibition of PI3K/Akt/mTOR signaling. ajol.inforesearcher.life Further investigations have revealed that eriodictyol suppresses the proliferation and metastasis of glioma cells by blocking the PI3K/Akt/NF-κB signaling pathway. frontiersin.org This inhibition leads to the induction of apoptosis, evidenced by the activation of caspases and the cleavage of PARP. nih.govfrontiersin.org In human lung cancer A549 cells, eriodictyol has been shown to exert potent anticancer activity by inducing mitochondrial-mediated apoptosis, causing G2/M cell cycle arrest, and inhibiting the mTOR/PI3K/Akt signaling pathway. ajol.inforesearchgate.net

The table below summarizes key research findings on the modulation of signaling pathways by Eriodictyol-7-O-glucoside.

Table 1: Research Findings on Eriodictyol-7-O-glucoside's Modulation of Signaling Pathways

| Cell Line | Pathway Investigated | Key Findings | Citation(s) |

|---|---|---|---|

| Human Renal Mesangial Cells (HRMC) | Nrf2/ARE | Activates the Nrf2 pathway, conferring protection against cisplatin-induced toxicity. | chemfaces.comcaymanchem.com |

The table below details the inhibitory effects of the aglycone, Eriodictyol , on the PI3K/Akt/mTOR pathway in various cancer cell lines.

Table 2: Research Findings on Eriodictyol's (Aglycone) Modulation of Oncogenic Signaling

| Cancer Cell Line | Pathway Investigated | Key Findings | Citation(s) |

|---|---|---|---|

| U251 Human Glioma Cells | PI3K/Akt/mTOR | Inhibits the signaling pathway, leading to increased autophagy and apoptosis. | ajol.info |

| U87MG and CHG-5 Glioma Cells | PI3K/Akt/NF-κB | Suppresses proliferation, migration, and invasion; induces apoptosis by blocking the pathway. | frontiersin.org |

| A549 Human Lung Cancer Cells | mTOR/PI3K/Akt | Induces apoptosis and G2/M cell cycle arrest through pathway inhibition. | ajol.inforesearchgate.net |

| Human Hepatocellular Carcinoma (HepG2) Cells | PI3K/Akt | Modulates the PI3K/Akt signaling pathway. | nih.gov |

Structure Activity Relationship Sar Studies of Eriodictyol 7 O Glucoside

Impact of Glycosylation on Biological Efficacy and Stability

The attachment of a glucose molecule at the 7-hydroxyl group of the eriodictyol (B191197) backbone has a profound impact on the compound's physicochemical properties and, consequently, its biological activity. One of the most significant effects of glycosylation is the enhancement of water solubility and stability compared to the aglycone form, eriodictyol. nih.gov This increased solubility can improve the bioavailability of the compound, a critical factor for its in vivo efficacy.

The glycosidic linkage can also modulate biological activity in more complex ways. For instance, in the context of neuroprotection, Eriodictyol-7-O-glucoside has been identified as a novel activator of the Nrf2/ARE pathway, offering protection against cerebral ischemic injury. nih.govnih.govchemfaces.com This suggests that the glucoside form is effective in this therapeutic area. In some cases, glycosidic linkages have been observed to enhance the binding affinities of flavonoids to specific biological targets. gmpc-akademie.de

However, the presence of the bulky and polar glucose group can also have a differential impact on various biological activities. For example, in activities that require the molecule to penetrate cell membranes, the aglycone form might be more effective. The increased polarity of the glycoside can hinder its passage across lipid bilayers.

The stability of Eriodictyol-7-O-glucoside is notably influenced by its glycosylation. The compound is generally stable under standard storage conditions, but the glycosidic bond can be subject to enzymatic or chemical hydrolysis, releasing the eriodictyol aglycone. This biotransformation can be a critical step in its mechanism of action, as the released aglycone may exhibit its own distinct biological effects.

Comparison with Eriodictyol Aglycone and Other Flavanones

A comparative analysis of Eriodictyol-7-O-glucoside with its aglycone, eriodictyol, and other related flavanones reveals important SAR insights.

Eriodictyol Aglycone: Eriodictyol itself possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The primary structural difference, the absence of the glucose moiety, leads to lower water solubility but potentially better cell membrane permeability. In terms of neuroprotective effects, both eriodictyol and its 7-O-glucoside have shown protective roles through the Nrf2/HO-1 pathway. herbalanalysis.co.uknih.gov Studies on the anti-inflammatory properties have also implicated both forms in modulating inflammatory pathways. mdpi.com The catechol structure in the B-ring of eriodictyol is a key determinant of its potent free radical scavenging activity. nih.gov The addition of the glucoside at the 7-position can modulate this activity.

Other Flavanones and their Glycosides: When compared to other flavanones such as naringenin (B18129) and hesperidin (B1673128), the number and position of hydroxyl groups on the B-ring of eriodictyol (3',4'-dihydroxy) are significant for its biological activity.

Naringenin-7-O-glucoside: Naringenin has a single hydroxyl group at the 4'-position of the B-ring. mdpi.com Like Eriodictyol-7-O-glucoside, Naringenin-7-O-glucoside also exhibits antioxidant and anti-inflammatory properties. The di-hydroxyl substitution in the B-ring of eriodictyol generally confers stronger antioxidant potential compared to the single hydroxyl group in naringenin. nih.gov The 7-O-glucoside of naringenin has also been shown to provide protection against doxorubicin-induced apoptosis via the Nrf2-OH-1 mechanism. herbalanalysis.co.uknih.gov

Hesperidin (Hesperetin-7-O-rutinoside): Hesperidin is a glycoside of hesperetin (B1673127), which has a hydroxyl and a methoxy (B1213986) group on its B-ring. It is known for its anti-inflammatory and vasoprotective effects. The nature of the sugar moiety (rutinose in hesperidin vs. glucose in Eriodictyol-7-O-glucoside) and the substitution pattern on the B-ring contribute to differences in their biological profiles.

The following table provides a comparative overview of the antioxidant and anti-inflammatory activities of Eriodictyol-7-O-glucoside and related flavanones.

| Compound | B-ring Substitution | Glycosylation | Key Biological Activities |

| Eriodictyol-7-O-glucoside | 3',4'-dihydroxy | 7-O-glucose | Neuroprotective, Antioxidant, Anti-inflammatory nih.govmedchemexpress.com |

| Eriodictyol | 3',4'-dihydroxy | None (aglycone) | Antioxidant, Anti-inflammatory, Neuroprotective nih.govmdpi.com |

| Naringenin-7-O-glucoside | 4'-hydroxy | 7-O-glucose | Antioxidant, Anti-inflammatory herbalanalysis.co.uk |

| Hesperidin | 3'-hydroxy, 4'-methoxy | 7-O-rutinose | Anti-inflammatory, Vasoprotective |

This table is for illustrative purposes and the activities can vary based on the experimental model.

Computational Modeling and In Silico Approaches to SAR

Computational modeling and in silico docking studies have become invaluable tools for elucidating the SAR of natural compounds like Eriodictyol-7-O-glucoside. These methods allow for the prediction of binding affinities and the visualization of interactions between the ligand and its protein target at a molecular level.

Several in silico studies have investigated the interaction of Eriodictyol-7-O-glucoside and related compounds with various protein targets. For example, molecular docking studies have been performed to evaluate its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). pharmascigroup.us In one such study, a derivative, (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside, demonstrated a binding energy (ΔG) of -8.5 kcal/mol, interacting with key residues such as Trp207, Ser284, and Glu288 of the protease. pharmascigroup.us

In another study focusing on the dengue virus NS2B-NS3 protease, Eriodictyol-7-O-rutinoside (a close analogue) showed a predicted binding energy of -9.1 kcal/mol. gmpc-akademie.de The study noted that glycosidic linkages appeared to enhance the binding affinities of flavonoids. gmpc-akademie.de The interactions primarily involved hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of the protease. gmpc-akademie.de

The table below summarizes the findings from various in silico docking studies involving Eriodictyol-7-O-glucoside and its aglycone against different protein targets.

| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside | SARS-CoV-2 Main Protease | Not Specified | -8.5 | Trp207, Ser284, Glu288 pharmascigroup.us |

| Eriodictyol-7-O-rutinoside | Dengue Virus NS2B-NS3 Protease | Not Specified | -9.1 | Interacts with Lys74 gmpc-akademie.de |

| Eriodictyol | Dengue Virus NS2B-NS3 Protease | Not Specified | -8.4 | LysB:74, LeuB:76, TrpB:83, LeuB:85, GlyB:87, ValB:146, LeuB:149, AsnB:152 gmpc-akademie.de |

The binding energies and interacting residues are specific to the computational models and software used in the respective studies.

These in silico approaches provide a rational basis for the observed biological activities and guide further experimental studies. The detailed analysis of molecular interactions helps in identifying the key structural features responsible for the binding and efficacy of Eriodictyol-7-O-glucoside, thereby contributing significantly to its structure-activity relationship profile.

Pharmacokinetics and Metabolic Fate in Biological Systems

Absorption and Bioavailability Assessments (In Vitro and In Vivo Animal Models)

The absorption and bioavailability of Eriodictyol-7-O-glucoside, like many flavonoid glycosides, are influenced by its chemical structure. The presence of the glucose moiety at the 7-position enhances its water solubility and stability compared to its aglycone form, eriodictyol (B191197), which can impact its pharmacokinetic profile.

In Vitro Assessments:

Studies utilizing in vitro models, such as the Caco-2 cell line, which mimics the human intestinal epithelium, are crucial for predicting the intestinal permeability of compounds. Research on flavonoid permeability using a co-culture model of Caco-2 and mucus-secreting HT29-MTX cells has provided insights into the absorption of related eriodictyol glycosides. While direct data for Eriodictyol-7-O-glucoside is limited, studies on similar compounds like eriodictyol-7-O-rutinoside showed some level of permeation across these intestinal cell monolayers. researchgate.net Generally, flavonoid glycosides are thought to be either partially absorbed intact or, more commonly, hydrolyzed by intestinal enzymes (like lactase-phlorizin hydrolase) or gut microbiota to their aglycone form (eriodictyol) before absorption.

In Vivo Animal Models:

Animal studies provide a more comprehensive understanding of bioavailability, accounting for factors like gut microbiota metabolism and first-pass metabolism in the liver. In a rat model of focal cerebral ischemia, the administration of Eriodictyol-7-O-glucoside resulted in significant neuroprotective effects, including reduced brain damage and improved neurological function. nih.govbiocrick.com This finding implicitly suggests that the compound or its active metabolites are bioavailable and can cross the blood-brain barrier to exert their effects.

Studies on the related compound eriocitrin (B1671051) (eriodictyol-7-O-rutinoside) in mice have shown that it can reach the colon intact, where it is then metabolized by the gut microbiota. frontiersin.org This suggests that Eriodictyol-7-O-glucoside may follow a similar path, with a portion potentially being absorbed in the small intestine and the remainder passing to the colon for further metabolism.

Table 1: Summary of In Vivo Bioavailability Findings for Eriodictyol-7-O-glucoside and Related Compounds

| Compound | Animal Model | Key Findings | Implication for Bioavailability | Reference(s) |

|---|---|---|---|---|

| Eriodictyol-7-O-glucoside | Rat (Focal Cerebral Ischemia) | Reduced brain damage and ameliorated neurological deficits following in vivo administration. | The compound or its metabolites are absorbed and cross the blood-brain barrier. | nih.govbiocrick.com |

| Eriodictyol 7-O-β-D glucopyranoside | Mouse (Hyperlipidemia) | Significantly decreased serum levels of TC, TG, and LDL-C; increased HDL-C. | Compound is orally bioavailable and exerts systemic effects. | nih.gov |

| Eriocitrin (Eriodictyol-7-O-rutinoside) | Mouse | Detected intact in colon contents, where it is metabolized by gut microbiota. | Suggests that glycosides can reach the large intestine for metabolism and potential absorption of metabolites. | frontiersin.org |

Cellular Uptake and Transport Mechanisms

The entry of Eriodictyol-7-O-glucoside into cells is a critical step for its biological activity. Evidence suggests that it can be taken up by various cell types, where it modulates intracellular signaling pathways.

One of the key mechanisms influenced by Eriodictyol-7-O-glucoside is the nuclear factor erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govbiocrick.comnih.gov In studies using primary cultured astrocytes, Eriodictyol-7-O-glucoside was shown to increase the nuclear localization of Nrf2. nih.govchemfaces.com This translocation from the cytoplasm to the nucleus indicates that the compound must first cross the cell membrane to engage with the Nrf2 signaling cascade. The activation of Nrf2 subsequently induces the expression of protective antioxidant and detoxifying enzymes.

Further evidence of cellular uptake comes from studies on its protective effects. In a human renal mesangial cell line (HRMC), co-treatment with Eriodictyol-7-O-glucoside significantly improved cell survival under cisplatin-induced toxicity. biocrick.comchemfaces.com This protective effect is predicated on the compound's ability to enter the cells and counteract the damage caused by the toxin. Similarly, its ability to reduce lipid accumulation in FFA-treated HepG2 cells points to its uptake by liver cells. nih.gov

The precise transport mechanisms are not fully elucidated. Flavonoid glycosides can be transported by sodium-dependent glucose co-transporter 1 (SGLT1) in the small intestine, although this is more established for quercetin (B1663063) glucosides. It is also possible that passive diffusion plays a role, particularly for the less polar aglycone, eriodictyol, after deglycosylation. The aglycone, eriodictyol, has been shown to increase glucose uptake in HepG2 and 3T3-L1 adipocytes by modulating the PI3K/Akt signaling pathway, which necessitates its entry into these cells. nih.govresearchgate.net

Table 2: Evidence for Cellular Uptake of Eriodictyol-7-O-glucoside

| Cell Type | Observed Effect | Implied Mechanism | Reference(s) |

|---|---|---|---|

| Primary Cultured Astrocytes | Increased nuclear localization of Nrf2. | Cellular uptake allowing interaction with cytoplasmic Nrf2/Keap1 complex. | nih.govnih.govchemfaces.com |

| Human Renal Mesangial Cells (HRMC) | Protection against cisplatin-induced cytotoxicity. | Compound enters the cell to exert its protective effects. | biocrick.comchemfaces.com |

| Human Hepatocellular Carcinoma (HepG2) | Reduced lipid accumulation and suppression of lipogenesis. | Uptake into liver cells to modulate lipid metabolism. | nih.gov |

Identification of Metabolites and Biotransformation Pathways

Upon administration, Eriodictyol-7-O-glucoside undergoes significant biotransformation, primarily through the action of intestinal microbiota and subsequent phase I and phase II metabolism in the liver and other tissues.

The initial and most critical step in the metabolism of flavonoid glycosides is often deglycosylation. The glycosidic bond of Eriodictyol-7-O-glucoside can be cleaved by bacterial β-glucosidases in the colon, releasing the aglycone, eriodictyol. frontiersin.org

Once the aglycone is released, it can be absorbed and undergo extensive phase II metabolism. This involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase the water solubility of the compounds and facilitate their excretion. frontiersin.org Pharmacokinetic studies of the related compound eriocitrin have shown that its metabolism can lead to the formation of eriodictyol, homoeriodictyol (B191827) (a methylated form of eriodictyol), and their respective glucuronide and sulfate (B86663) conjugates. frontiersin.org

A study analyzing the colon contents of mice fed eriocitrin identified a profile of related flavonoids, which included not only eriodictyol and homoeriodictyol but also hesperetin (B1673127), eriodictyol-3′-O-glucoside, and Eriodictyol-7-O-glucoside itself. frontiersin.org This indicates a complex metabolic interplay in the gut, where different flavonoids can be interconverted. The presence of Eriodictyol-7-O-glucoside as a metabolite of eriocitrin suggests that it is part of the metabolic pathway of other common dietary flavonoids.

The proposed metabolic pathway generally begins with the hydrolysis of the glycoside to the aglycone (eriodictyol). This aglycone can then be methylated by catechol-O-methyltransferase (COMT) to form homoeriodictyol or hesperetin. These aglycones and their methylated forms are then subject to glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs) before being circulated in the blood and eventually excreted in the urine.

Table 3: Identified Metabolites of Eriodictyol-7-O-glucoside and Related Flavanones

| Precursor Compound | Metabolite | Type of Transformation | Reference(s) |

|---|---|---|---|

| Eriocitrin / Eriodictyol-7-O-glucoside | Eriodictyol | Deglycosylation (by gut microbiota) | frontiersin.org |

| Eriodictyol | Homoeriodictyol | Methylation (Phase I) | frontiersin.org |

| Eriodictyol | Hesperetin | Isomerization/Methylation | frontiersin.org |

| Eriodictyol | Eriodictyol-O-glucuronide | Glucuronidation (Phase II) | frontiersin.org |

| Eriocitrin | Eriodictyol-3′-O-glucoside | Metabolic modification | frontiersin.org |

| Eriocitrin | Eriodictyol-7-O-(6″-O-galloyl) glucoside | Metabolic modification | frontiersin.org |

Emerging Research Areas and Future Perspectives

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The therapeutic potential of Eriodictyol-7-O-glucoside may be significantly influenced by its interactions with other bioactive compounds. Research into these synergistic and antagonistic effects is a growing field, with implications for combination therapies and understanding the complex effects of whole-food consumption.

For instance, the antioxidant activity of pistachio skin has been attributed in part to the combined effects of Eriodictyol-7-O-glucoside and epicatechin. chemfaces.com This suggests a synergistic relationship where the total antioxidant capacity is greater than the sum of the individual compounds. Such interactions are crucial for developing potent antioxidant formulations.

In the context of metabolic health, the interplay between Eriodictyol-7-O-glucoside and other flavonoids is of particular interest. For example, in citrus fruits, Eriodictyol-7-O-glucoside is found alongside a variety of other flavonoids, including hesperetin (B1673127) and naringenin (B18129). mdpi.com The co-occurrence of these compounds suggests that their biological effects may be interconnected. Further research is needed to elucidate whether these interactions are synergistic, enhancing a particular health benefit, or antagonistic, where one compound may diminish the effect of another.

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant challenge in harnessing the full therapeutic potential of Eriodictyol-7-O-glucoside is its bioavailability, which can be limited by factors such as poor solubility. researchgate.net To address this, researchers are actively developing advanced delivery systems to improve its absorption and stability in the body. researchgate.net

Nanoencapsulation is a promising strategy. By encapsulating Eriodictyol-7-O-glucoside in nanoparticles, it is possible to protect the compound from degradation, enhance its solubility, and facilitate its transport across biological membranes. researchgate.net This can lead to increased bioavailability and, consequently, greater therapeutic efficacy.

Liposomal delivery is another advanced technique being explored. Liposomes are microscopic vesicles that can encapsulate both hydrophilic and lipophilic compounds. Incorporating Eriodictyol-7-O-glucoside into liposomes can improve its stability and delivery to target cells. nih.govresearchgate.net For example, a study on a scarlet eggplant extract rich in phenolic compounds, including Eriodictyol-7-O-glucoside, found that nanoincorporation into liposomes enhanced its antioxidant activity. nih.govresearchgate.net

Cyclodextrin complexation is also being investigated as a method to enhance the solubility and stability of flavonoids like Eriodictyol-7-O-glucoside. researchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their water solubility and dissolution rate. researchgate.net

These advanced delivery systems hold the key to unlocking the full potential of Eriodictyol-7-O-glucoside in various therapeutic applications.

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics)

Omics technologies, including proteomics, metabolomics, and transcriptomics, are powerful tools for gaining a deeper understanding of the biological activities of Eriodictyol-7-O-glucoside at a molecular level.